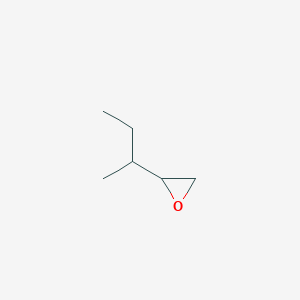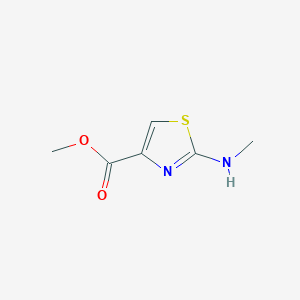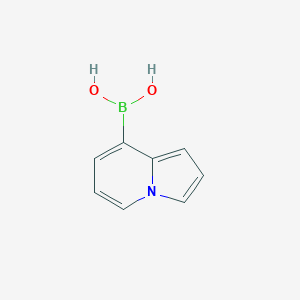
Indolizin-8-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolizin-8-ylboronic acid is a boronic acid derivative containing an indolizine moiety. Indolizine is a nitrogen-containing heterocycle known for its biological and chemical significance. The boronic acid group imparts unique reactivity, making this compound a valuable compound in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indolizin-8-ylboronic acid typically involves the borylation of indolizine derivatives. One common method is the transition-metal-catalyzed borylation of indolizines using diboronic acid esters. This reaction often employs palladium or copper catalysts under mild conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and optimized reaction conditions further enhances the industrial viability of this synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Indolizin-8-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted indolizines.
Substitution: Biaryl or vinyl-indolizine derivatives.
Applications De Recherche Scientifique
Indolizin-8-ylboronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of indolizin-8-ylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The indolizine moiety contributes to the compound’s electronic properties, enhancing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Indole-3-boronic acid: Shares the boronic acid group but has an indole moiety instead of indolizine.
Pyridine-2-boronic acid: Contains a pyridine ring, offering different electronic properties and reactivity.
Quinoline-8-boronic acid: Features a quinoline ring, providing unique biological activities.
Uniqueness: Indolizin-8-ylboronic acid stands out due to the combination of the indolizine moiety and the boronic acid group. This unique structure imparts distinct electronic properties and reactivity, making it valuable in various applications, from organic synthesis to medicinal chemistry .
Propriétés
Formule moléculaire |
C8H8BNO2 |
|---|---|
Poids moléculaire |
160.97 g/mol |
Nom IUPAC |
indolizin-8-ylboronic acid |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-3-1-5-10-6-2-4-8(7)10/h1-6,11-12H |
Clé InChI |
JSWPOWWDTFEAPZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CN2C1=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl-](/img/structure/B13650201.png)
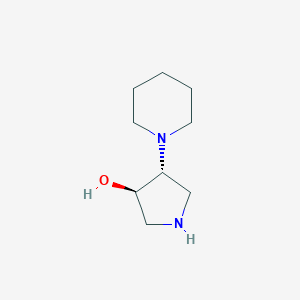
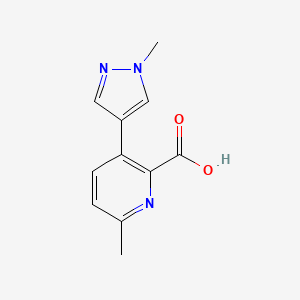
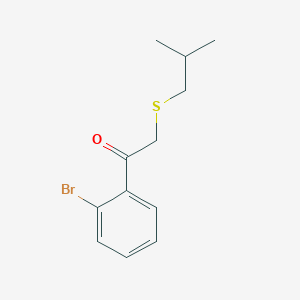
![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)
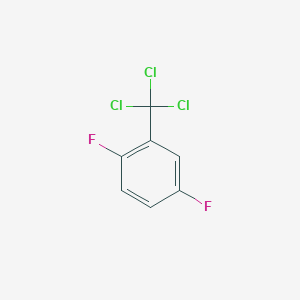

![(2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13650236.png)
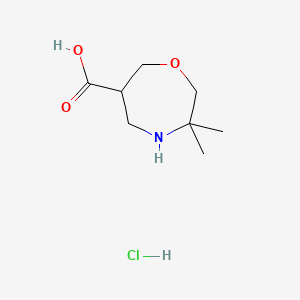
![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
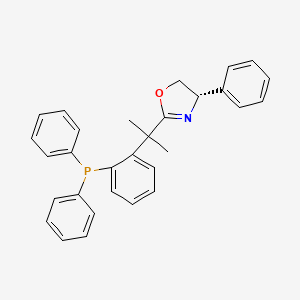
![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)
